C(Yigsr)3-NH2

Description

Properties

CAS No. |

145194-33-8 |

|---|---|

Molecular Formula |

C81H128N26O22S |

Molecular Weight |

1850.1 g/mol |

IUPAC Name |

(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C81H128N26O22S/c1-7-41(4)63(105-70(121)54(102-67(118)50(82)40-130)31-44-16-22-47(111)23-17-44)76(127)94-35-61(115)97-58(38-109)74(125)100-52(14-11-29-91-80(86)87)69(120)104-56(33-46-20-26-49(113)27-21-46)72(123)107-65(43(6)9-3)78(129)95-36-62(116)98-59(39-110)75(126)101-53(15-12-30-92-81(88)89)68(119)103-55(32-45-18-24-48(112)25-19-45)71(122)106-64(42(5)8-2)77(128)93-34-60(114)96-57(37-108)73(124)99-51(66(83)117)13-10-28-90-79(84)85/h16-27,41-43,50-59,63-65,108-113,130H,7-15,28-40,82H2,1-6H3,(H2,83,117)(H,93,128)(H,94,127)(H,95,129)(H,96,114)(H,97,115)(H,98,116)(H,99,124)(H,100,125)(H,101,126)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t41-,42-,43-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-/m0/s1 |

InChI Key |

NYGUKCMZBVVHAD-XRUGSSGGSA-N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N |

Other CAS No. |

145194-33-8 |

sequence |

CYIGSRYIGSRYIGSR |

Synonyms |

C(YIGSR)3-NH2 |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation and Functional Implications of the C(YIGSR)3-NH2 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure, synthesis, and biological activity of the multimeric peptide C(YIGSR)3-NH2. This peptide, a derivative of the laminin-B1 chain pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), has garnered significant interest in cancer research and drug development due to its potent anti-metastatic and anti-angiogenic properties. This document details the molecular architecture of this compound, summarizes key quantitative data from preclinical studies, outlines relevant experimental methodologies, and visualizes the associated signaling pathways.

Molecular Structure and Synthesis

The peptide this compound is a multimeric construct designed to enhance the biological activity of the monomeric YIGSR sequence. The core of this structure is typically a branched amino acid, such as lysine or cysteine, which serves as a scaffold for the covalent attachment of three YIGSR pentapeptide units. The C-terminus of the entire construct is amidated (-NH2). The use of a multimeric antigen peptide (MAP) system, often employing a branched lysine core, allows for the presentation of multiple active peptide sequences in a single molecule, leading to increased avidity for its cellular receptors.[1][2][3]

The synthesis of such multimeric peptides is typically achieved through solid-phase peptide synthesis (SPPS).[4][5] In this method, the branched core (e.g., a lysine tree) is first assembled on a solid support resin. Subsequently, the YIGSR peptide sequences are synthesized onto the available amino groups of the core. The final peptide is then cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Key Structural Features:

-

Core: A branched amino acid, commonly lysine, providing a scaffold for multimerization.

-

Peptide Units: Three Tyr-Ile-Gly-Ser-Arg (YIGSR) pentapeptides.

-

Linkage: The YIGSR units are covalently linked to the core amino acid.

-

C-Terminus: The entire peptide construct is C-terminally amidated.

Quantitative Biological Activity

The multimerization of the YIGSR peptide has been shown to significantly enhance its anti-cancer activities compared to the monomeric form. Below are tables summarizing key quantitative data from preclinical studies.

Table 1: Inhibition of Experimental Lung Metastasis by Multimeric YIGSR Peptides

| Peptide | Dose (mg/mouse) | Cell Line | Inhibition of Lung Colony Formation (%) | Reference |

| Ac-YIGSR-NH2 (Ac-Y1) | 0.2 | B16-F10 Melanoma | 50 | [2][3] |

| (Ac-YIGSRG)4K2KG (Ac-Y4) | 0.2 | B16-F10 Melanoma | >50 | [2][3] |

| (Ac-YIGSRG)8K4K2KG (Ac-Y8) | 0.2 | B16-F10 Melanoma | >Ac-Y4 | [2][3] |

| (Ac-YIGSRG)16K8K4K2KG (Ac-Y16) | 0.2 | B16-F10 Melanoma | 97 | [2][3] |

Ac- denotes acetylation at the N-terminus. The increasing number of YIGSR units correlates with a higher inhibitory effect.

Table 2: Dose-Dependent Suppression of Subcutaneous Tumor Weight by Multimeric YIGSR Peptide (Ac-Y16)

| Peptide Dose (mg) | Mean Tumor Weight (g) ± SD | Inhibition (%) | Cell Line | Reference |

| 0 (Control) | 1.8 ± 0.4 | - | NALM6 (pre-B leukemia) | [6] |

| 0.5 | 1.2 ± 0.3 | 33 | NALM6 (pre-B leukemia) | [6] |

| 1.0 | 0.8 ± 0.2 | 56 | NALM6 (pre-B leukemia) | [6] |

| 1.5 | 0.5 ± 0.1 | 72 | NALM6 (pre-B leukemia) | [6] |

| 2.0 | 0.4 ± 0.1 | 78 | NALM6 (pre-B leukemia) | [6] |

Table 3: Effect of YIGSR on Focal Adhesion Kinase (FAK) Protein Levels

| Treatment | Cell Type | FAK Protein Reduction (%) | Reference |

| YIGSR peptide | Neonatal Cardiac Myocytes | 50 | [7] |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the biological activity of this compound and related peptides.

In Vivo Experimental Metastasis Assay

This assay is used to assess the ability of a compound to inhibit the formation of metastatic tumor colonies in a secondary organ, typically the lungs.

Protocol:

-

Cell Culture: B16-F10 melanoma cells are cultured in appropriate media until they reach 80-90% confluency.

-

Cell Preparation: Cells are harvested, washed, and resuspended in serum-free medium or phosphate-buffered saline (PBS).

-

Animal Model: C57BL/6 mice are typically used.

-

Injection: A suspension of B16-F10 cells (e.g., 2 x 10^5 cells) is co-injected with the test peptide (e.g., 0.2 mg of multimeric YIGSR) in a small volume (e.g., 0.2 mL) into the lateral tail vein of the mice.[2][3]

-

Incubation Period: The mice are monitored for a period of approximately 14-21 days.

-

Endpoint Analysis: Mice are euthanized, and their lungs are harvested. The number of visible tumor colonies on the lung surface is counted.

-

Data Analysis: The number of lung colonies in the peptide-treated group is compared to that in a vehicle-treated control group to determine the percentage of inhibition.

Cell Adhesion Assay

This in vitro assay measures the ability of a peptide to inhibit the attachment of tumor cells to an extracellular matrix (ECM) protein, such as laminin.

Protocol:

-

Plate Coating: 96-well microtiter plates are coated with laminin (e.g., 1 µ g/well ) and incubated overnight at 4°C.

-

Blocking: The wells are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.

-

Cell Preparation: Tumor cells (e.g., HT1080 fibrosarcoma) are harvested and resuspended in serum-free medium.

-

Treatment: The cells are pre-incubated with various concentrations of the YIGSR peptide for a short period (e.g., 30 minutes).

-

Seeding: The cell-peptide suspension is added to the laminin-coated wells and incubated for a specified time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: The number of adherent cells is quantified, typically by staining with a dye like crystal violet and measuring the absorbance at a specific wavelength.

-

Data Analysis: The adhesion of peptide-treated cells is compared to that of untreated control cells to determine the inhibitory effect of the peptide.

Western Blotting for FAK Expression

This technique is used to detect and quantify the levels of specific proteins, such as Focal Adhesion Kinase (FAK), in cell lysates.

Protocol:

-

Cell Culture and Treatment: Cells (e.g., neonatal cardiac myocytes) are cultured on surfaces coated with laminin or YIGSR peptide.[7]

-

Cell Lysis: After the desired treatment period, the cells are washed and lysed in a buffer containing detergents and protease inhibitors to extract the total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for FAK, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry.

-

Data Analysis: The expression level of FAK in the YIGSR-treated group is normalized to a loading control (e.g., β-actin or GAPDH) and compared to the control group.

Signaling Pathways and Molecular Mechanisms

The biological effects of YIGSR peptides are primarily mediated through their interaction with the 67-kDa laminin receptor.[8] This interaction can trigger intracellular signaling cascades that influence cell adhesion, migration, and survival. A key downstream effector of YIGSR-mediated signaling is Focal Adhesion Kinase (FAK).

FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction.[9][10] Upon integrin clustering at sites of cell adhesion, FAK is autophosphorylated, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates other downstream targets, leading to the regulation of cell motility and survival. Studies have shown that YIGSR can modulate FAK expression and activity, thereby impacting these cellular processes.[7]

Visualizations

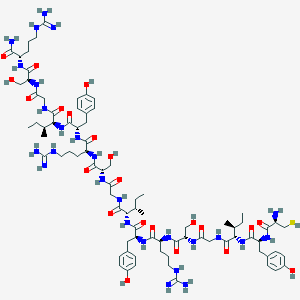

Structure of a Branched Trimeric YIGSR Peptide

Caption: Branched structure of a trimeric YIGSR peptide with a central core.

Experimental Workflow for In Vivo Metastasis Assay

References

- 1. scispace.com [scispace.com]

- 2. Multimeric forms of Tyr-Ile-Gly-Ser-Arg (YIGSR) peptide enhance the inhibition of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multimeric forms of Tyr-Ile-Gly-Ser-Arg (YIGSR) peptide enhance the inhibition of tumor growth and metastasis. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and activity of partial retro-inverso analogs of the antimetastatic laminin-derived peptide, YIGSR-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New analogues of laminin active fragment YIGSR: synthesis and biological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 10. Ganoderiol A-Enriched Extract Suppresses Migration and Adhesion of MDA-MB-231 Cells by Inhibiting FAK-SRC-Paxillin Cascade Pathway | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Mechanism of Action of C(YIGSR)3-NH2 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C(YIGSR)3-NH2 peptide, a synthetic multimeric derivative of the laminin-β1 chain pentapeptide YIGSR, has garnered significant interest for its diverse biological activities, including anti-metastatic, anti-angiogenic, and immunomodulatory effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and cellular consequences. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying the peptide's function, and provides visual representations of its signaling cascades and experimental workflows to support further research and drug development efforts.

Introduction

Laminins, a major component of the basement membrane, play a crucial role in cell adhesion, migration, differentiation, and tissue organization. The YIGSR (Tyr-Ile-Gly-Ser-Arg) sequence, located on the β1 chain of laminin, is a key functional motif that mediates cellular responses through interaction with specific cell surface receptors. The synthetic peptide this compound is a trivalent form of the YIGSR sequence, which exhibits enhanced biological activity compared to its monomeric counterpart. This guide elucidates the intricate mechanisms by which this peptide exerts its effects, providing a foundational resource for researchers in oncology, immunology, and regenerative medicine.

Molecular Interactions and Receptors

The primary mechanism of action of this compound is initiated by its binding to cell surface receptors. The most well-characterized receptor for the YIGSR motif is the 67 kDa laminin receptor (67LR)[1]. Additionally, evidence suggests that YIGSR can also interact with certain integrins, particularly α6β1 integrin[2].

Interaction with the 67 kDa Laminin Receptor

This compound exhibits an intermediate binding affinity for the 67 kDa laminin receptor, with a dissociation constant (Kd) in the range of 1.5 x 10⁻⁷ M[1]. This interaction is a critical initiating event for many of the peptide's downstream effects.

Interaction with Integrins

The YIGSR motif has been shown to be a ligand for α6β1 integrin, and blocking this integrin can inhibit macrophage adhesion to laminin[2]. This suggests that some of the cellular responses to this compound may be mediated through integrin signaling pathways.

Signaling Pathways

Binding of this compound to its receptors triggers a cascade of intracellular signaling events, primarily involving protein tyrosine phosphorylation.

Induction of Tyrosine Phosphorylation

Incubation of cells, such as neuroblastoma cells, with this compound induces the tyrosine phosphorylation of several proteins[1]. Key phosphorylated proteins fall within the molecular mass ranges of 115-130 kDa and 32 kDa[1]. While the specific identities of all these proteins are not fully elucidated, this phosphorylation is a hallmark of the peptide's signaling initiation.

Involvement of FAK and ERK

In human dermal fibroblasts, the YIGSR peptide has been shown to enhance collagen synthesis through the activation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK). Inhibition of FAK and MEK (the upstream kinase of ERK) abrogates this effect, placing FAK and ERK as key downstream mediators of YIGSR signaling in this context. The activation of FAK is a common downstream event of integrin-mediated signaling[3].

A proposed signaling pathway is visualized in the following diagram:

Figure 1: Proposed signaling pathway of this compound.

Cellular and Physiological Effects

The signaling events initiated by this compound translate into a variety of cellular and physiological responses.

Modulation of Macrophage Phenotype

This compound exerts a concentration-dependent effect on macrophage polarization. At lower concentrations (e.g., 2 mM), it promotes a pro-inflammatory M1 phenotype, characterized by increased expression of inducible nitric oxide synthase (iNOS)[2]. Conversely, at higher concentrations, it appears to reduce the inflammatory response[2]. This modulation is accompanied by changes in the secretome of macrophages, with lower concentrations leading to increased secretion of pro-inflammatory cytokines and chemokines[2].

Inhibition of Cancer Cell Metastasis and Growth

The YIGSR peptide and its derivatives have been shown to inhibit tumor growth and metastasis[4][5]. This is attributed to its ability to block the adhesion of tumor cells to the basement membrane, a critical step in the metastatic cascade[5].

Effects on Cell Adhesion and Migration

Soluble YIGSR peptides can inhibit cell adhesion to laminin[1]. However, when immobilized, the YIGSR sequence can promote cell adhesion[1]. The peptide has also been shown to influence cell migration, with gradients of YIGSR directing the migration of Schwann cells[6].

Quantitative Data

A summary of key quantitative data related to the this compound peptide and its monomeric form is presented in the tables below.

Table 1: Binding Affinity

| Ligand | Receptor | Cell Type/System | Binding Affinity (Kd) | Reference |

| This compound | 67 kDa Laminin Receptor | Neuroblastoma cells | 1.5 x 10⁻⁷ M | [1] |

Table 2: Effects on Macrophage Phenotype

| Peptide | Concentration | Cell Type | Effect | Reference |

| YIGSR | 2 mM | Murine Macrophages | Increased iNOS expression (pro-inflammatory M1 marker) | [2] |

| YIGSR | 8 mM | Murine Macrophages | Reduced cell counts, potentially due to competition with protein adhesion | [2] |

| YIGSR | Low concentrations | Human Macrophages | Increased secretion of pro-inflammatory chemokines (e.g., IL-1RA, MCP-1) and cytokines (e.g., TNFα, IL-2R) | [2] |

| YIGSR | High concentrations | Human Macrophages | Reduced secretion of pro-inflammatory chemokines and cytokines | [2] |

Table 3: Effects on Cell Adhesion and Viability

| Peptide | Concentration | Cell Type | Effect | Reference |

| YIGSR | 1.5 mM | HUVEC | Optimal for enlargement and viability | [7] |

| YIGSR | 3 mM | HUVEC | Increased diameter at early time points, decreased at later time points | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Ligand Displacement Assay

This assay is used to determine the binding affinity of this compound to its receptor.

-

Materials:

-

Radio-labeled laminin (e.g., ¹²⁵I-laminin)

-

Unlabeled this compound peptide

-

Cells or cell membranes expressing the 67 kDa laminin receptor (e.g., neuroblastoma cells)

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Filtration apparatus

-

Gamma counter

-

-

Procedure:

-

Incubate a constant concentration of radio-labeled laminin with the receptor-expressing cells or membranes.

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.

-

Calculate the IC50 value (concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently the Kd using the Cheng-Prusoff equation.

-

Figure 2: Workflow for a ligand displacement assay.

Cross-linking Experiment

This experiment is used to identify proteins in close proximity to the YIGSR binding site.

-

Materials:

-

This compound peptide

-

Cells expressing the receptor

-

Sulfo-MBS (m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester) cross-linker

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Incubate the cells with this compound.

-

Add Sulfo-MBS to cross-link the peptide to its binding partners.

-

Quench the cross-linking reaction.

-

Lyse the cells and collect the protein lysate.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody that recognizes the peptide or a tag on the peptide to identify the cross-linked complexes.

-

Tyrosine Phosphorylation Assay

This assay determines the phosphorylation status of proteins upon peptide treatment.

-

Materials:

-

This compound peptide

-

Cell line of interest

-

Cell lysis buffer containing phosphatase inhibitors

-

Anti-phosphotyrosine antibody

-

Protein A/G agarose beads for immunoprecipitation

-

SDS-PAGE and Western blotting reagents

-

Antibodies against specific proteins of interest

-

-

Procedure:

-

Treat cells with this compound for various times.

-

Lyse the cells in lysis buffer containing phosphatase inhibitors.

-

Immunoprecipitate the protein of interest using a specific antibody or immunoprecipitate all tyrosine-phosphorylated proteins using an anti-phosphotyrosine antibody.

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Perform a Western blot using an anti-phosphotyrosine antibody to detect phosphorylated proteins or an antibody against the specific protein of interest to confirm its presence.

-

Figure 3: Workflow for a tyrosine phosphorylation assay.

Macrophage Polarization and Cytokine Analysis

This protocol is for assessing the effect of this compound on macrophage phenotype and cytokine secretion.

-

Materials:

-

Monocytes (e.g., from human peripheral blood or a cell line like THP-1)

-

Macrophage differentiation medium (containing M-CSF or GM-CSF)

-

This compound peptide at various concentrations

-

LPS and IFN-γ for M1 polarization (positive control)

-

IL-4 for M2 polarization (positive control)

-

Antibodies for flow cytometry or immunofluorescence (e.g., anti-iNOS, anti-CD206)

-

Luminex bead-based immunoassay kit for cytokines and chemokines

-

-

Procedure:

-

Differentiate monocytes into macrophages.

-

Treat macrophages with different concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Phenotypic Analysis:

-

Harvest cells and stain with fluorescently labeled antibodies against M1/M2 markers.

-

Analyze by flow cytometry or visualize by immunofluorescence microscopy.

-

-

Cytokine Analysis:

-

Collect the cell culture supernatant.

-

Perform a Luminex assay according to the manufacturer's instructions to quantify the concentration of various cytokines and chemokines.

-

-

Conclusion

The this compound peptide exerts its biological effects through a multi-faceted mechanism of action that begins with its interaction with cell surface receptors, most notably the 67 kDa laminin receptor. This binding initiates a signaling cascade characterized by the tyrosine phosphorylation of specific cellular proteins, leading to the activation of downstream pathways involving FAK and ERK. These molecular events culminate in diverse cellular responses, including the modulation of macrophage phenotype, inhibition of cancer cell metastasis, and regulation of cell adhesion and migration. The concentration-dependent nature of some of these effects highlights the complexity of the peptide's activity. This technical guide provides a comprehensive framework for understanding and further investigating the therapeutic potential of this compound, offering valuable data and methodologies to guide future research and development. Further elucidation of the specific tyrosine kinases and downstream signaling components will provide a more complete picture of this promising peptide's mechanism of action.

References

- 1. The laminin β1-competing peptide YIGSR induces a hypercontractile, hypoproliferative airway smooth muscle phenotype in an animal model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

C(YIGSR)3-NH2: A Laminin B1 Chain-Derived Peptide as a Modulator of Cellular Behavior

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The C(YIGSR)3-NH2 peptide, a synthetic trimer of the Tyr-Ile-Gly-Ser-Arg (YIGSR) sequence derived from the laminin B1 chain, has emerged as a significant modulator of various cellular processes. This peptide interacts with the 67 kDa laminin receptor, influencing cell adhesion, migration, proliferation, and signaling. Its ability to inhibit tumor growth and metastasis, modulate immune responses, and affect tissue remodeling has positioned it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of this compound, detailing its biological activities, underlying signaling mechanisms, and key experimental protocols for its study.

Introduction

Laminins are major glycoprotein components of the basement membrane, playing a crucial role in cell adhesion, differentiation, migration, and tissue architecture.[1] The YIGSR pentapeptide sequence (Tyr-Ile-Gly-Ser-Arg), located on the laminin B1 chain, is a key bioactive motif that mediates cellular responses through its interaction with the high-affinity 67 kDa laminin receptor (67LR).[2] To enhance its biological activity and stability, a trimeric and amidated form, this compound, has been synthesized. This multimeric structure often exhibits increased potency in biological assays compared to its monomeric counterpart.

This guide will delve into the quantitative aspects of this compound's function, provide detailed experimental methodologies for its investigation, and visualize the key signaling pathways it modulates.

Quantitative Data

The biological effects of this compound and its monomeric unit, YIGSR, are often concentration-dependent. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | 1.5 x 10-7 M | Neuroblastoma cells | [3] |

Table 1: Binding Affinity of this compound. This table presents the dissociation constant (Kd) of this compound for the 67 kDa laminin receptor.

| Ligand | IC50 | Assay | Cell Line | Reference |

| Laminin | 1-5 nM | 125I-laminin displacement | T-47D | [4] |

| CDPGYIGSR-NH2 | 1-5 nM | 125I-laminin displacement | T-47D | [4] |

| mEGF-(33-42) | 1-5 nM | 125I-laminin displacement | T-47D | [4] |

| Laminin | 0.2-0.3 nM | Inhibition of cell attachment | T-47D | [4] |

| CDPGYIGSR-NH2 | 230-390 nM | Inhibition of cell attachment | T-47D | [4] |

Table 2: Inhibitory Concentrations (IC50) of YIGSR-related Peptides. This table summarizes the IC50 values for the displacement of radiolabeled laminin and the inhibition of cell attachment.

| Cell Type | Concentration | Effect | Reference |

| Macrophages (M0) | 2 mM | Increased iNOS expression | [5] |

| Macrophages (M1) | 2 mM | Increased iNOS expression and pro-inflammatory cytokine secretion | [5] |

| Macrophages (M0) | 5 mM | Slight reduction in iNOS expression compared to 2 mM and 8 mM | [5] |

| Macrophages (M1) | 5 mM | Peak iNOS expression | [5] |

| Macrophages (M0) | 8 mM | Highest iNOS expression | [5] |

| Macrophages (M1) | 8 mM | Reduced iNOS expression compared to 5 mM | [5] |

Table 3: Concentration-Dependent Effects of YIGSR on Macrophage Phenotype. This table illustrates the varying effects of different YIGSR concentrations on the expression of inducible nitric oxide synthase (iNOS), a marker for pro-inflammatory M1 macrophages.

Signaling Pathways

This compound exerts its biological effects by activating intracellular signaling cascades upon binding to the 67 kDa laminin receptor. The primary pathways implicated are protein tyrosine phosphorylation, including the Focal Adhesion Kinase (FAK) pathway, and the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Protein Tyrosine Phosphorylation and FAK Signaling

Binding of this compound to the 67LR induces the phosphorylation of several proteins on tyrosine residues.[3] A key mediator in this process is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin and growth factor receptor signaling.[6]

Caption: FAK Signaling Pathway Activated by this compound.

Modulation of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of cell growth, differentiation, and extracellular matrix (ECM) production. Dysregulation of TGF-β signaling is implicated in fibrosis and cancer progression. The YIGSR peptide has been shown to reduce the local expression of TGF-β, suggesting an inhibitory role in this pathway.[2]

Caption: Modulation of TGF-β Signaling by this compound.

Experimental Protocols

This section provides detailed protocols for key in vitro assays to characterize the biological activity of this compound.

Cell Adhesion Assay (Crystal Violet Staining)

This assay quantifies the ability of cells to adhere to a substrate coated with this compound.

Materials:

-

96-well tissue culture plates

-

This compound peptide

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Cell suspension of interest

-

Crystal Violet solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in water)

-

Plate reader

Protocol:

-

Coating:

-

Dilute this compound to the desired concentrations (e.g., 1, 10, 50 µg/mL) in sterile PBS.

-

Add 100 µL of the peptide solution to each well of a 96-well plate. Use PBS alone as a negative control.

-

Incubate the plate at 37°C for 2 hours or at 4°C overnight.

-

-

Blocking:

-

Aspirate the coating solution and wash the wells twice with 200 µL of PBS.

-

Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.

-

Incubate at 37°C for 1 hour.

-

-

Cell Seeding:

-

Wash the wells twice with 200 µL of PBS.

-

Harvest and resuspend cells in serum-free medium to a concentration of 1 x 105 cells/mL.

-

Add 100 µL of the cell suspension to each well.

-

-

Adhesion and Staining:

-

Incubate the plate at 37°C in a CO2 incubator for 1-2 hours.

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Fix the adherent cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the wells twice with PBS.

-

Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the wells extensively with water until the water runs clear.

-

-

Quantification:

-

Air dry the plate completely.

-

Add 100 µL of solubilization buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.

-

Read the absorbance at 570-590 nm using a plate reader.

-

Caption: Workflow for the Cell Adhesion Assay.

Transwell Migration and Invasion Assay

This assay assesses the effect of this compound on the migratory and invasive potential of cells. For the invasion assay, the transwell insert is coated with a basement membrane matrix (e.g., Matrigel).

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

This compound peptide

-

Serum-free cell culture medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol or 4% Paraformaldehyde

-

Crystal Violet solution

-

Microscope

Protocol:

-

Insert Preparation (for Invasion Assay):

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel with cold, serum-free medium (typically a 1:3 to 1:5 dilution).

-

Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell insert, ensuring the entire surface is covered.

-

Incubate at 37°C for at least 1 hour to allow the gel to solidify.

-

-

Cell Preparation and Seeding:

-

Serum-starve the cells for 12-24 hours prior to the assay.

-

Harvest and resuspend the cells in serum-free medium at a concentration of 1-5 x 105 cells/mL.

-

If testing the inhibitory effect of this compound, pre-incubate the cells with various concentrations of the peptide for 30 minutes.

-

Add 200 µL of the cell suspension to the upper chamber of the transwell insert.

-

-

Assay Assembly and Incubation:

-

Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Carefully place the transwell insert into the well.

-

Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory rate (typically 6-48 hours).

-

-

Fixation and Staining:

-

After incubation, remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 15-20 minutes.

-

Stain the migrated cells by immersing the insert in Crystal Violet solution for 20-30 minutes.

-

-

Quantification:

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and quantified spectrophotometrically as described in the cell adhesion assay.

-

References

- 1. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. snapcyte.com [snapcyte.com]

- 4. The regulation of TGF-β/SMAD signaling by protein deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of TGF-beta signaling by Smad7 - PubMed [pubmed.ncbi.nlm.nih.gov]

The YIGSR Motif: A Technical Guide to its Core Function in Cell Adhesion

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular interactions, the extracellular matrix (ECM) serves as a critical regulator of cell behavior, influencing adhesion, migration, proliferation, and differentiation. Laminin, a major glycoprotein component of the basement membrane, plays a pivotal role in these processes through its various functional domains. Among these, the pentapeptide motif Tyr-Ile-Gly-Ser-Arg (YIGSR) has emerged as a key player in mediating cell adhesion and has garnered significant attention for its therapeutic potential, particularly in cancer and angiogenesis.[1][2] This technical guide provides an in-depth exploration of the YIGSR motif, its receptors, signaling mechanisms, and the experimental methodologies used to elucidate its function in cell adhesion.

The YIGSR Motif and its Receptors

The YIGSR sequence is a biologically active peptide derived from the β1 chain of the laminin-1 protein.[1] It is a primary site for cell binding and is recognized by multiple cell surface receptors.

The 67-kDa Laminin Receptor (67LR)

The principal and high-affinity receptor for the YIGSR motif is the 67-kDa laminin receptor (67LR).[3][4] This non-integrin receptor is a cell-surface protein that plays a crucial role in mediating the effects of laminin on cell adhesion and signaling.[5][6] The 67LR is thought to be a mature form derived from a 37-kDa laminin receptor precursor (37LRP), also known as p40.[4][5] The precise mechanism of this transformation is still under investigation but may involve fatty acid acylation and dimerization.[4][6] The interaction between YIGSR and 67LR is fundamental to the motif's ability to influence cell adhesion and inhibit tumor metastasis.[3][7]

Integrin Receptors

While 67LR is the primary receptor, some studies suggest that the YIGSR motif may also interact with certain integrins, which are a large family of heterodimeric cell adhesion receptors. Evidence points towards the involvement of α4β1 and α6β1 integrins in YIGSR-mediated cell adhesion.[8][9] The interaction with integrins suggests a more complex and potentially cell-type-specific mechanism of action for the YIGSR motif.

Molecular Mechanisms of YIGSR-Mediated Cell Adhesion and Signaling

The binding of the YIGSR motif to its receptors, primarily the 67LR, initiates a cascade of intracellular signaling events that ultimately modulate cell adhesion, migration, and other cellular processes.

Signaling Pathways

Upon YIGSR binding, the 67LR can trigger downstream signaling pathways that involve several key protein kinases. These pathways can influence the organization of the cytoskeleton and the formation of focal adhesions, which are crucial for cell adhesion. Key signaling molecules implicated in YIGSR-mediated pathways include:

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a central role in integrin and growth factor receptor signaling. Studies have shown that YIGSR can modulate FAK activity, with some reports indicating a reduction in FAK protein levels or phosphorylation upon YIGSR treatment.[3][10]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, including MEK and ERK, is a critical regulator of cell proliferation, differentiation, and survival. The YIGSR motif has been shown to influence the MAPK pathway.[11]

-

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: This pathway is essential for cell survival and proliferation. There is evidence to suggest that 67LR signaling can activate the PI3K/AKT pathway.[11]

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is involved in cellular responses to stress and inflammation. Blockade of 67LR has been shown to activate the p38 MAPK signaling pathway.[11]

The interplay between these pathways ultimately dictates the cellular response to the YIGSR motif.

Quantitative Data on YIGSR Function

The following tables summarize quantitative data from various studies on the effects of the YIGSR motif.

Table 1: Inhibition of Cell Adhesion and Metastasis by YIGSR Peptides

| Cell Line | Assay | Peptide | Concentration | Effect | Reference |

| B16-F10 Melanoma | In vivo lung colonization | Ac-Y16 (multimeric YIGSR) | 0.2 mg/mouse | 97% inhibition | [12] |

| B16-F10 Melanoma | In vivo lung colonization | Ac-Y1 (monomeric YIGSR) | 0.2 mg/mouse | 50% inhibition | [12] |

| HT-1080 Fibrosarcoma | Cell attachment to laminin | mEGF-(33-42) (YIGSR-like) | 230-390 nM | Half-maximal inhibition | [13] |

| NALM6 (pre-B leukemia) | In vivo tumor growth | Ac-Y16 (multimeric YIGSR) | 1.5-2.0 mg | Significant suppression | [14] |

Table 2: Effects of YIGSR on Cell Behavior

| Cell Type | Assay | Peptide/Substrate | Concentration | Observation | Reference |

| Neonatal Cardiac Myocytes | Western Blot | YIGSR peptide | Not specified | 50% reduction in FAK protein | [3][10] |

| Macrophages (M0) | Cell Adhesion (2D) | Soluble YIGSR | 8 mM | Reduced cell count from 646 to 149 | [8] |

| Macrophages (M1) | Cell Adhesion (2D) | Soluble YIGSR | 8 mM | Reduced cell count from 338 to 90 | [8] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Adhesion | YIGSR-functionalized surface | Not specified | ~120% increase in attached cells vs. control | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to study YIGSR function.

Cell Adhesion Assay

This protocol describes a method to quantify cell adhesion to surfaces coated with the YIGSR peptide.

Detailed Methodology:

-

Coating: Prepare sterile solutions of YIGSR peptide in phosphate-buffered saline (PBS) at desired concentrations (e.g., 1-100 µg/ml). Add 100 µl of the peptide solution to each well of a 96-well plate and incubate for 2 hours at 37°C or overnight at 4°C.

-

Washing and Blocking: Aspirate the peptide solution and wash the wells three times with sterile PBS. To prevent non-specific cell binding, block the wells with 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C.

-

Cell Seeding: Wash the wells again three times with PBS. Harvest cells and resuspend them in serum-free medium. Add 100 µl of the cell suspension (e.g., at a concentration of 1x10^5 cells/ml) to each well.

-

Incubation and Washing: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment. After incubation, gently wash the wells three times with PBS to remove non-adherent cells.

-

Quantification:

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the wells thoroughly with water to remove excess stain.

-

Solubilize the stain by adding 10% acetic acid to each well.

-

Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

-

Cell Migration (Boyden Chamber) Assay

This protocol outlines the use of a Boyden chamber to assess the effect of soluble YIGSR on cell migration.[1][15][16]

Detailed Methodology:

-

Chamber Preparation: To the lower wells of a 24-well plate, add medium containing a chemoattractant (e.g., 10% fetal bovine serum). Place cell culture inserts with an appropriate pore size (e.g., 8.0 µm) into the wells.

-

Cell Preparation and Seeding: Resuspend cells in serum-free medium. In the experimental group, add soluble YIGSR peptide to the cell suspension at the desired concentration. Add the cell suspension to the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 6 to 24 hours, depending on the cell type.

-

Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-15 minutes. Stain the cells with a suitable stain, such as DAPI or crystal violet.

-

Quantification: Mount the insert membrane on a microscope slide. Using a microscope, count the number of stained, migrated cells in several random fields of view. The average number of cells per field is used to quantify migration.

In Vivo Metastasis Assay

This protocol provides a general framework for assessing the anti-metastatic potential of YIGSR peptides in a mouse model.[17][18]

Detailed Methodology:

-

Cell Culture and Preparation: Culture a metastatic cancer cell line (e.g., B16-F10 melanoma). Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration suitable for injection (e.g., 2.5 x 10^5 cells in 0.2 ml).

-

Peptide Preparation and Co-injection: Prepare a sterile solution of the YIGSR peptide. Mix the cell suspension with the YIGSR peptide solution (or a control vehicle) immediately before injection.

-

Animal Injection: Inject the cell/peptide mixture intravenously into the tail vein of immunocompromised mice (e.g., C57BL/6 or BALB/c nude).

-

Monitoring: Monitor the health and weight of the mice regularly.

-

Endpoint and Analysis: After a predetermined period (e.g., 14-21 days), euthanize the mice. Excise the lungs and fix them in Bouin's solution.

-

Quantification: Count the number of visible tumor colonies on the surface of the lungs. The reduction in the number of lung colonies in the YIGSR-treated group compared to the control group indicates the anti-metastatic activity of the peptide.

Conclusion

The YIGSR motif is a potent mediator of cell adhesion with significant implications for both fundamental cell biology and therapeutic development. Its interaction with the 67-kDa laminin receptor and potentially with integrins triggers intracellular signaling cascades that regulate cell adhesion, migration, and invasion. The ability of YIGSR peptides to inhibit tumor metastasis in preclinical models highlights their potential as a basis for novel anti-cancer therapies. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted roles of the YIGSR motif and to explore its full therapeutic potential. A thorough understanding of the molecular mechanisms and careful application of these experimental approaches will be crucial for advancing this promising area of research.

References

- 1. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 2. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a YIGSR-peptide-modified polyurethaneurea to enhance endothelialization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-adhesive activity and receptor-binding specificity of the laminin-derived YIGSR sequence grafted onto Staphylococcal protein A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pure.atu.ie [pure.atu.ie]

- 14. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. In vivo CRISPR screening protocol to identify metastasis mediators using iteratively selected mouse models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of C(Yigsr)3-NH2 with the 67 kDa Laminin Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 67 kDa laminin receptor (67LR), a non-integrin cell surface receptor, plays a pivotal role in mediating cellular responses to the extracellular matrix, particularly through its interaction with laminin. One of the key recognition sites on the laminin β1 chain is the pentapeptide sequence Tyr-Ile-Gly-Ser-Arg (YIGSR). Synthetic peptides containing this motif, such as C(Yigsr)3-NH2, are valuable tools for investigating the biological functions of 67LR and for developing potential therapeutic agents that can modulate cell adhesion, migration, and signaling. This technical guide provides a comprehensive overview of the interaction between this compound and the 67LR, focusing on quantitative binding data, detailed experimental protocols, and the associated signaling pathways.

Quantitative Data Presentation

The interaction between this compound and the 67LR has been quantified using various experimental approaches. The following table summarizes the key binding parameters reported in the literature.

| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | 67 kDa Laminin Receptor (from neuroblastoma cells) | Ligand Displacement Analysis | Binding Affinity (Kd) | 1.5 x 10-7 M | [1] |

| CDPGYIGSR-NH2 | T-47D breast cancer cells | Whole Cell Receptor Assay | IC50 (for displacement of 125I-laminin) | 1-5 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound interaction with the 67LR.

Radioligand Displacement Assay

This protocol is adapted from methodologies used to determine the binding affinity of peptides to their receptors.[3]

Objective: To determine the binding affinity (Kd) of this compound for the 67LR by measuring its ability to displace a radiolabeled ligand (e.g., 125I-laminin).

Materials:

-

Cells: Neuroblastoma cell line expressing 67LR.

-

Radioligand: 125I-labeled laminin.

-

Competitor: this compound peptide.

-

Binding Buffer: (e.g., 25 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

-

Wash Buffer: Cold binding buffer.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Cell Preparation: Culture neuroblastoma cells to confluency. Harvest and wash the cells with binding buffer. Resuspend the cells to a final concentration of 1 x 106 cells/mL in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of cell suspension.

-

50 µL of 125I-laminin at a fixed concentration (typically at or below its Kd for the receptor).

-

50 µL of this compound at various concentrations (e.g., from 10-12 M to 10-5 M).

-

For total binding, add 50 µL of binding buffer instead of the competitor.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled laminin (e.g., 1 µM).

-

-

Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 5 mL of cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kd for this compound using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/KdL), where [L] is the concentration of the radioligand and KdL is its dissociation constant.

-

Cell Adhesion Assay

This protocol is a generalized procedure for assessing the effect of this compound on cell adhesion to a laminin-coated surface.

Objective: To evaluate the ability of this compound to inhibit the adhesion of cells to a laminin-coated substrate.

Materials:

-

Cells: A cell line that adheres to laminin (e.g., endothelial cells, tumor cells).

-

Laminin.

-

This compound peptide.

-

96-well tissue culture plates.

-

Phosphate-Buffered Saline (PBS).

-

Bovine Serum Albumin (BSA).

-

Cell culture medium.

-

Crystal Violet solution.

-

Solubilization buffer (e.g., 1% SDS).

-

Plate reader.

Procedure:

-

Plate Coating:

-

Dilute laminin to a final concentration of 10 µg/mL in PBS.

-

Add 100 µL of the laminin solution to each well of a 96-well plate.

-

Incubate the plate for 2 hours at 37°C or overnight at 4°C.

-

Aspirate the laminin solution and wash the wells three times with PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Plating:

-

Harvest and resuspend the cells in serum-free medium to a concentration of 1 x 105 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to each well of the laminin-coated plate.

-

Incubate for 1-2 hours at 37°C in a CO2 incubator.

-

-

Washing and Staining:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Fix the adherent cells with 100 µL of 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the wells with PBS.

-

Stain the cells with 100 µL of 0.1% Crystal Violet solution for 20 minutes at room temperature.

-

Wash the wells extensively with water until the background is clear.

-

-

Quantification:

-

Air dry the plate.

-

Add 100 µL of solubilization buffer to each well to dissolve the stain.

-

Measure the absorbance at 570 nm using a plate reader.

-

The absorbance is proportional to the number of adherent cells.

-

Signaling Pathways and Experimental Workflows

The interaction of the YIGSR motif with the 67LR initiates intracellular signaling cascades that influence cell behavior. One of the primary events is the induction of tyrosine phosphorylation of several proteins.[1] While the complete signaling network is still under investigation, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways, as blockade of 67LR has been shown to activate these cascades.[4][5][6]

Below are Graphviz diagrams illustrating the proposed signaling pathway and a typical experimental workflow for studying the this compound and 67LR interaction.

Caption: Proposed signaling pathway initiated by this compound binding to the 67LR.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Blockade of 67-kDa Laminin Receptor Facilitates AQP4 Down-Regulation and BBB Disruption via ERK1/2-and p38 MAPK-Mediated PI3K/AKT Activations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blockade of 67-kDa Laminin Receptor Facilitates AQP4 Down-Regulation and BBB Disruption via ERK1/2-and p38 MAPK-Mediated PI3K/AKT Activations - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C(Yigsr)3-NH2 in Inhibiting Cancer Cell Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic peptide C(Yigsr)3-NH2, a multimeric derivative of the laminin-derived YIGSR sequence, and its significant role in the inhibition of cancer cell metastasis. This document consolidates key findings on its mechanism of action, summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: The YIGSR Peptide and the Rationale for Multimerization

Metastasis, the dissemination of cancer cells to distant organs, is the primary cause of mortality in cancer patients. A critical step in the metastatic cascade is the interaction of tumor cells with the basement membrane, a specialized extracellular matrix. Laminin, a major glycoprotein of the basement membrane, plays a dual role in this process. While the intact protein can promote malignancy, specific peptide sequences derived from it have been found to have potent anti-cancer effects.[1]

The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is a sequence derived from the β1 chain of laminin that has been extensively studied for its ability to inhibit tumor growth and metastasis.[2][3] The amidated form, YIGSR-NH2, and its derivatives act by competing with laminin for binding to a specific cell surface receptor, thereby blocking a key interaction required for cell adhesion and migration.[4]

To enhance the biological activity of the monomeric YIGSR peptide, multimeric forms have been synthesized. This compound is a trimeric form of the peptide, designed to increase binding avidity to its receptor and amplify its inhibitory effects. Studies on other multimeric constructs, such as those built on a branched lysine core, have demonstrated that increasing the number of YIGSR repeats significantly enhances the inhibition of tumor growth and metastasis.[5]

Mechanism of Action: The 67kDa Laminin Receptor

The primary mechanism by which YIGSR and its derivatives inhibit metastasis is through competitive binding to the 32/67 kDa high-affinity laminin receptor (67LR).[1][6] This non-integrin receptor is frequently overexpressed on the surface of malignant cells, and its levels often correlate with the degree of malignancy.[1] By binding to 67LR, this compound effectively blocks the adhesion of tumor cells to the laminin in the basement membrane, a crucial prerequisite for invasion and subsequent metastasis.[4]

The interaction of this compound with the 67LR is of intermediate affinity, with a reported value of 1.5 x 10[-7] M.[7] This binding event initiates a signaling cascade that ultimately suppresses the metastatic phenotype.

Signaling Pathways

Binding of this compound to the 67LR triggers an intracellular signaling cascade characterized by the induction of protein tyrosine phosphorylation.[7] This suggests the involvement of tyrosine kinases in the downstream effects of the peptide.

Upon incubation of neuroblastoma cells with this compound, a notable increase in the tyrosine phosphorylation of two groups of proteins is observed: a protein group with a molecular mass ranging from 115 to 130 kDa and another heterogeneous group at approximately 32 kDa.[7] While the specific identities of these phosphorylated proteins are not fully elucidated in the available literature, their phosphorylation is a key event in the signal transduction pathway that leads to the inhibition of metastatic processes. Cross-linking experiments have also identified an additional 116 kDa protein that binds the YIGSR sequence, suggesting a more complex receptor or co-receptor arrangement than 67LR alone.[7]

In some cancer cell types, such as prostate cancer, the YIGSR peptide has been shown to induce apoptosis by decreasing the mitochondrial membrane potential, inhibiting ATP synthesis, and increasing caspase 9 activity.[2]

Quantitative Data on Anti-Metastatic Effects

The efficacy of YIGSR-based peptides has been quantified in various preclinical models. Multimeric forms consistently show superior activity compared to the monomer.

Table 1: In Vivo Inhibition of Experimental Lung Metastasis by Multimeric YIGSR Peptides

| Peptide | Dose (per mouse) | Cancer Cell Line | % Inhibition of Lung Colony Formation | Reference |

|---|---|---|---|---|

| Ac-YIGSR-NH2 (Ac-Y1) | 0.2 mg | B16-F10 Melanoma | 50% | [5] |

| (Ac-YIGSRG)4K2KG (Ac-Y4) | 0.2 mg | B16-F10 Melanoma | >50% (Dose-dependent) | [5] |

| (Ac-YIGSRG)8K4K2KG (Ac-Y8) | 0.2 mg | B16-F10 Melanoma | >Ac-Y4 (Dose-dependent) | [5] |

| (Ac-YIGSRG)16K8K4K2KG (Ac-Y16) | 0.2 mg | B16-F10 Melanoma | 97% |[5] |

Table 2: In Vivo Inhibition of Metastasis by Retro-Inverso YIGSR-NH2 Analogs

| Peptide Analog | % Inhibition of Lung Metastasis | Cancer Cell Line | Reference |

|---|---|---|---|

| Tyr-Ile-Gly-gSer-D-rArg-CHO (5) | 57% | B16-F10 Melanoma | [8] |

| Tyr-gIle-rGly-D-rSer-D-rArg-CHO (6) | 69% | B16-F10 Melanoma |[8] |

Anti-Angiogenic Properties

Beyond its direct effects on tumor cells, a derivative of the YIGSR peptide, CDPGYIGSR-NH2, has been shown to inhibit angiogenesis.[9] This action is crucial as the formation of new blood vessels is essential for solid tumor growth and provides a route for metastasis. The peptide was found to potently suppress the migration of vascular endothelial cells, thereby inhibiting the growth of solid tumors like Sarcoma 180 and Lewis lung carcinoma.[9] This anti-angiogenic effect is achieved without directly affecting the proliferation of either endothelial or tumor cells, pointing to a specific inhibition of the migratory processes involved in forming new vasculature.[9]

Experimental Protocols

The evaluation of this compound and related peptides relies on established in vitro and in vivo assays that model key steps of the metastatic cascade.

In Vivo Experimental Metastasis Assay

This assay assesses the ability of cancer cells to form metastatic colonies in a secondary organ following intravenous injection. It primarily models the latter stages of metastasis (survival in circulation, extravasation, and colonization).

Objective: To quantify the inhibitory effect of this compound on lung colony formation.

Methodology:

-

Cell Preparation: Culture highly metastatic cells (e.g., B16-F10 melanoma) under standard conditions. Harvest cells using trypsin, wash with PBS, and resuspend in a sterile, serum-free medium or PBS to a final concentration of approximately 2.5 x 10^5 cells/mL. Ensure cell viability is >95%.[5][10]

-

Animal Model: Use immunocompromised or syngeneic mice (e.g., C57BL mice for B16-F10 cells), typically 6-8 weeks old.[5][11]

-

Injection Procedure: Co-inject 0.2 mL of the cell suspension (e.g., 50,000 cells) with the test peptide (e.g., 0.2 mg of this compound) or a vehicle control (e.g., PBS) into the lateral tail vein of the mice.[5][12]

-

Monitoring: House the animals for a predetermined period, typically 14-21 days, allowing for metastatic colonies to develop in the lungs.[13]

-

Quantification: Euthanize the mice and harvest the lungs. Fix the lungs in a solution like Bouin's fixative, which turns tumor nodules white against the dark lung tissue, facilitating counting.[13] Count the number of visible surface metastatic nodules on all lung lobes using a dissecting microscope.

-

Analysis: Compare the average number of lung colonies in the peptide-treated group to the control group. Calculate the percentage of inhibition.

In Vitro Cell Adhesion Assay

This assay measures the ability of a peptide to block the attachment of tumor cells to a substrate coated with an extracellular matrix protein.

Objective: To determine the concentration of this compound required to inhibit tumor cell adhesion to laminin.

Methodology:

-

Plate Coating: Coat wells of a 96-well microtiter plate with laminin (e.g., 1-10 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS to remove unbound protein.

-

Blocking: Block non-specific binding sites by incubating the wells with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

-

Cell Preparation: Label tumor cells with a fluorescent dye (e.g., Calcein-AM). Prepare a cell suspension in a serum-free medium.

-

Inhibition: Pre-incubate the labeled cells with various concentrations of this compound or a control peptide for 30 minutes.

-

Adhesion: Add the cell-peptide mixture to the laminin-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader.

-

Analysis: Calculate the percentage of adhesion relative to the control (no peptide) and determine the IC50 value for this compound.

Conclusion and Future Perspectives

The peptide this compound and other multimeric forms of the YIGSR sequence represent a promising strategy for anti-metastatic therapy. By targeting the 67LR, which is overexpressed in many cancers, these peptides can specifically inhibit the critical initial steps of tumor cell invasion. Their mechanism involves the competitive inhibition of cell-laminin adhesion and the activation of a distinct tyrosine phosphorylation signaling pathway. Furthermore, the anti-angiogenic properties of YIGSR derivatives add another layer to their therapeutic potential.

Future research should focus on elucidating the specific downstream targets of the phosphorylation cascade initiated by 67LR engagement. Enhancing the in vivo stability and bioavailability of these peptides, perhaps through peptidomimetic modifications or novel drug delivery systems like polymeric nanospheres, will be critical for their clinical translation.[2][8] The potent and specific nature of this compound makes it a compelling candidate for further development in the fight against metastatic cancer.

References

- 1. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laminin Peptide YIGSR - LKT Labs [lktlabs.com]

- 3. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. YIGSR, a synthetic laminin peptide, inhibits the enhancement by cyclophosphamide of experimental lung metastasis of human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multimeric forms of Tyr-Ile-Gly-Ser-Arg (YIGSR) peptide enhance the inhibition of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and activity of partial retro-inverso analogs of the antimetastatic laminin-derived peptide, YIGSR-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of angiogenesis and tumor growth by a synthetic laminin peptide, CDPGYIGSR-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental and spontaneous metastasis assays can result in divergence in clonal architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the C(Yigsr)3-NH2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide C(Yigsr)3-NH2, a multimeric form of the laminin-derived sequence Tyr-Ile-Gly-Ser-Arg (YIGSR), is a potent modulator of key cellular processes, including adhesion, migration, differentiation, and inflammation. This guide provides a comprehensive overview of the this compound signaling pathway, detailing its receptors, downstream signaling cascades, and diverse cellular effects. This document consolidates current knowledge, presents quantitative data in structured tables, offers detailed experimental protocols for studying the pathway, and provides visual representations of the signaling networks and experimental workflows through Graphviz diagrams. This technical guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and therapeutically target the intricate signaling mechanisms governed by this compound.

Introduction

This compound is a synthetic peptide designed to mimic the cell-binding domain of the B1 chain of laminin, a major component of the basement membrane.[1] Its core sequence, YIGSR, is recognized by specific cell surface receptors, initiating a cascade of intracellular events that influence a wide range of physiological and pathological processes. These include roles in cancer metastasis, immune modulation, and tissue regeneration. Understanding the intricacies of the this compound signaling pathway is paramount for the development of novel therapeutic strategies targeting these conditions.

Receptors for this compound

This compound primarily interacts with two main classes of cell surface receptors: integrins and the 67 kDa laminin receptor (67LR).

2.1. Integrins

Integrins are a family of transmembrane heterodimeric proteins that mediate cell-matrix and cell-cell adhesion. The YIGSR motif has been shown to interact with several integrin subtypes, most notably:

-

α4β1 Integrin: This integrin has been identified as a key receptor for YIGSR-mediated cell adhesion.[2][3][4]

-

α6β1 Integrin: This integrin is also implicated in mediating cellular responses to YIGSR.[4]

-

αvβ1 Integrin: While less characterized in the context of YIGSR signaling, it is another potential receptor.

2.2. 67 kDa Laminin Receptor (67LR)

The 67LR is a high-affinity non-integrin receptor for laminin and its derivatives, including the YIGSR sequence.[1][5][6] This receptor plays a significant role in mediating the anti-metastatic effects of YIGSR.[5]

Core Signaling Pathways

Upon binding to its receptors, this compound triggers distinct downstream signaling cascades that ultimately dictate the cellular response.

3.1. Integrin-Mediated Signaling

Binding of this compound to integrins initiates a signaling cascade that often involves the recruitment of focal adhesion proteins. A key player in this pathway is Focal Adhesion Kinase (FAK) .

-

FAK Signaling: In some cellular contexts, YIGSR has been observed to decrease the levels of FAK protein, suggesting a regulatory role in cell adhesion dynamics.[7] However, the precise mechanism of FAK regulation by YIGSR is cell-type dependent and requires further investigation.

-

Connexin 43 Phosphorylation: YIGSR has been shown to increase the phosphorylation of Connexin 43, a gap junction protein involved in intercellular communication.[7]

Integrin Signaling Pathway Diagram

3.2. 67LR-Mediated Signaling

The interaction of this compound with 67LR is particularly relevant in the context of cancer metastasis. This pathway is thought to competitively inhibit the binding of laminin to 67LR on tumor cells, thereby reducing their metastatic potential.[5] The downstream signaling events following YIGSR binding to 67LR are less well-defined but are an active area of research.

67LR Signaling Pathway Diagram

3.3. Macrophage-Specific Signaling

This compound exerts a profound and concentration-dependent effect on macrophage phenotype. This modulation is critical in inflammatory responses and immune regulation.

-

Low Concentrations (e.g., 2 mM): At lower concentrations, YIGSR promotes a pro-inflammatory (M1) macrophage phenotype, characterized by increased expression of inducible nitric oxide synthase (iNOS) and secretion of pro-inflammatory cytokines such as TNFα, IL-1RA, and MCP-1.[8]

-

High Concentrations (e.g., 8 mM): Conversely, higher concentrations of YIGSR tend to suppress the pro-inflammatory response.[8]

This dose-dependent effect suggests a complex regulatory mechanism that could be harnessed for therapeutic purposes.

Macrophage Signaling Diagram

References

- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 2. Cell-adhesive activity and receptor-binding specificity of the laminin-derived YIGSR sequence grafted onto Staphylococcal protein A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 4. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]

The Enhanced Biological Activity of Multimeric YIGSR Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR), derived from the B1 chain of the laminin protein, is a crucial mediator of cellular interactions with the extracellular matrix.[1][2] It is known to influence cell adhesion, migration, and to inhibit tumor growth and metastasis.[1][3][4] However, the therapeutic potential of the monomeric YIGSR peptide is often limited by its weak biological activity. This guide explores the synthesis, enhanced biological functions, and mechanisms of action of multimeric YIGSR peptides, which have been developed to overcome the limitations of the monomer. We provide a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with these promising compounds.

Synthesis and Structure of Multimeric YIGSR Peptides

To enhance the biological potency of the YIGSR sequence, multimeric versions have been synthesized using a multimeric antigen peptide (MAP) system.[1][3] This approach utilizes a branched lysine core to assemble multiple copies of the peptide sequence into a single, larger molecule. For example, tetrameric (Ac-Y4), octameric (Ac-Y8), and hexadecameric (Ac-Y16) versions of the acetylated YIGSR-Gly sequence have been created.[1][3]

The general structure involves the YIGSR-Gly sequence being attached to a multi-tiered lysine core, such as (Ac-YIGSRG)₁₆-Lys₈-Lys₄-Lys₂-Lys-Gly for the Ac-Y16 variant.[3] This method offers a straightforward synthetic process and precise control over the final molecular size.[1]

Enhanced Biological Activity: Quantitative Data

Multimerization has been shown to dramatically enhance the anti-tumor and anti-metastatic activities of the YIGSR peptide. The larger the multimeric peptide, the greater its inhibitory effect.[1][3]

Table 1: Inhibition of Experimental Lung Metastasis by Multimeric YIGSR Peptides

| Peptide Variant | Dose (per mouse) | Inhibition of Lung Colony Formation (%) | Source(s) |

| Ac-Y1 (Monomer) | 0.2 mg | 50% | [1][3] |

| Ac-Y4 (Tetramer) | 0.2 mg | >50% (activity is dose-dependent) | [1][3] |

| Ac-Y8 (Octamer) | 0.2 mg | >Ac-Y4 activity | [1][3] |

| Ac-Y16 (Hexadecamer) | 0.2 mg | 97% | [1][3] |

Data derived from studies using B16-F10 mouse melanoma cells co-injected intravenously with the specified peptide.[1][3]

Table 2: Suppression of Subcutaneous Tumor Growth by Ac-Y16

| Treatment Group | Dose (per mouse) | Effect on Tumor Weight | Source(s) |

| Ac-Y16 | 0.5 mg | Significant suppression | [4] |

| Ac-Y16 | 1.0 mg | Significant suppression | [4] |

| Ac-Y16 | 1.5 - 2.0 mg | Significant suppression | [4] |

Data from a study where NALM6 human pre-B acute lymphoblastic leukaemia cells were co-injected subcutaneously with Matrigel and Ac-Y16 in SCID mice.[4]